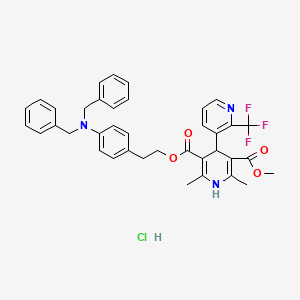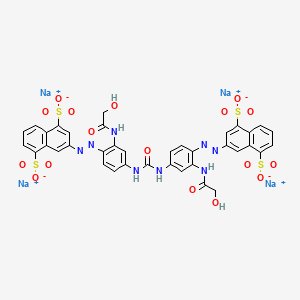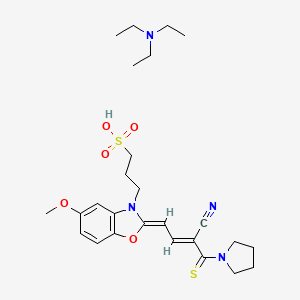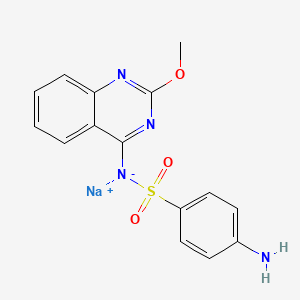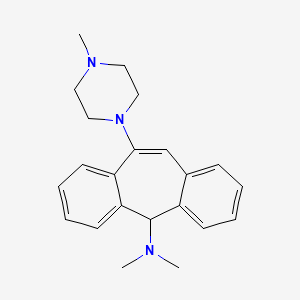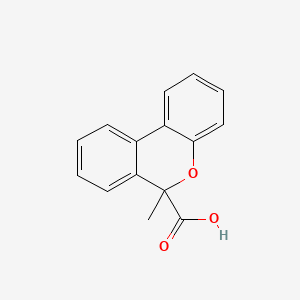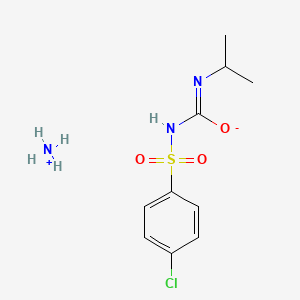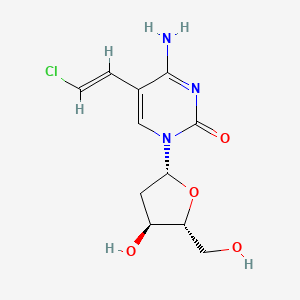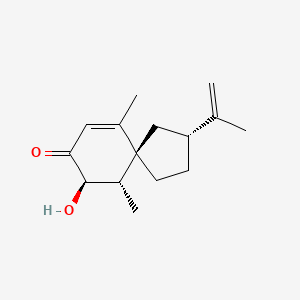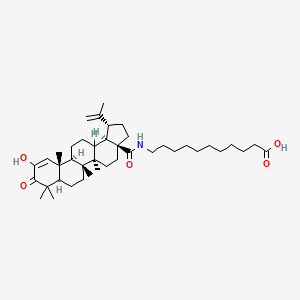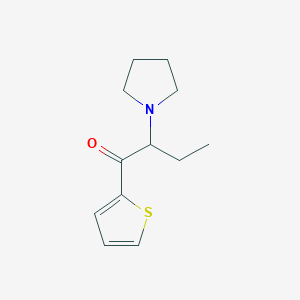
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Pyrrolidinobutiophenone (alpha-Pbt) is a synthetic stimulant belonging to the cathinone class. It is structurally similar to other synthetic cathinones, with a pyrrolidine ring attached to a butiophenone backbone. This compound has gained attention due to its presence in illicit drug markets and its psychoactive properties .
Preparation Methods
Alpha-Pyrrolidinobutiophenone can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of thiophene-2-carboxaldehyde with pyrrolidine to form an intermediate, which is then subjected to further reactions to yield the final product
Chemical Reactions Analysis
Alpha-Pyrrolidinobutiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alpha-Pbt can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
It is often used as a reference standard for the identification and characterization of new psychoactive substances in illicit drug products . Additionally, alpha-Pbt has been investigated for its effects on the central nervous system and its potential as a model compound for studying the pharmacology of synthetic cathinones .
Mechanism of Action
The mechanism of action of alpha-Pyrrolidinobutiophenone involves its interaction with monoamine transporters in the brain. It primarily acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system and the psychoactive effects associated with the compound .
Comparison with Similar Compounds
Alpha-Pyrrolidinobutiophenone is structurally similar to other synthetic cathinones such as alpha-Pyrrolidinopentiothiophenone (alpha-Pvt) and alpha-Pyrrolidinopropiophenone (alpha-Ppp). alpha-Pbt is unique due to its specific substitution pattern on the thiophene ring, which influences its pharmacological properties and potency . Other similar compounds include alpha-Pyrrolidinohexiophenone (alpha-Php) and methiopropamine .
Properties
CAS No. |
2002395-17-5 |
|---|---|
Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C12H17NOS/c1-2-10(13-7-3-4-8-13)12(14)11-6-5-9-15-11/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI Key |
NGVNNJYFJYTCCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CS1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


